

Inpyrfluxam: A Comprehensive Technical Guide to its Physicochemical Properties

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Compound of Interest

Compound Name: Inpyrfluxam

Cat. No.: B6594776

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Introduction

Inpyrfluxam is a broad-spectrum fungicide belonging to the pyrazole-carboxamide class of chemicals. It is recognized as a succinate dehydrogenase inhibitor (SDHI), placing it in Group 7 of the Fungicide Resistance Action Committee (FRAC) classification.[1][2] Its primary mode of action is the disruption of the mitochondrial electron transport chain in fungi, which ultimately inhibits energy production and leads to fungal cell death.[3][4][5] Developed by Sumitomo Chemical Co., Ltd., **Inpyrfluxam** is effective against a range of plant pathogens, including those responsible for Asian soybean rust and apple scab.[3][6] This technical guide provides an in-depth overview of the core physicochemical properties of **Inpyrfluxam**, detailed experimental methodologies for their determination, and a visualization of its mechanism of action.

Physicochemical Data

The following tables summarize the key physicochemical properties of **Inpyrfluxam**, providing a quantitative basis for its scientific evaluation.

Table 1: Identification and General Properties

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name | 3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-yl]pyrazole-4-carboxamide | [4] |
| CAS Number | 1352994-67-2 | [4][7] |
| Molecular Formula | C ₁₈ H ₂₁ F ₂ N ₃ O | [4][8] |
| Molecular Weight | 333.4 g/mol | [4][9] |
| Physical State | White powder | [1] |
| Melting Point | 81 - 84 °C | [8] |
| Boiling Point | Decomposes before boiling | [10] |
| Thermal Stability | Stable up to ~250 °C | [11] |

Table 2: Solubility and Partitioning

| Property | Value | Temperature | pH | Reference(s) |
|--|--|-------------|-----------|--------------|
| Water Solubility | 16.4 mg/L | 20 °C | Neutral | [7][12][13] |
| Solubility in Organic Solvents | Highly soluble in polar organic solvents, soluble in toluene and ethanol, slightly soluble in aliphatic hydrocarbons | Ambient | N/A | [1] |
| Octanol/Water Partition Coefficient (log K _{ow}) | 3.65 | 20 °C | 7.1 - 7.3 | [10][14] |

Table 3: Volatility and Environmental Fate

| Property | Value | Temperature | Condition | Reference(s) |
|--|---------------------------------|-------------|------------|--------------|
| Vapor Pressure | 3.8 x 10 ⁻⁸ Pa | 20 °C | N/A | [1][14] |
| | 1.2 x 10 ⁻⁷ Pa | 25 °C | N/A | [14] |
| Dissociation Constant (pKa) | No dissociative activity | Ambient | pH 1-12 | [11][14] |
| Hydrolysis Half-life (DT ₅₀) | Stable to hydrolysis | Ambient | pH 4, 7, 9 | [7][12] |
| Aqueous Photolysis Half-life (DT ₅₀) | Stable | Ambient | N/A | [7][12] |
| Soil Aerobic Half-life (DT ₅₀) | 121 - 1720 days (persistent) | 20 °C | Aerobic | [1][7] |
| Aquatic Aerobic Half-life (DT ₅₀) | 319 days to stable (persistent) | Ambient | Aerobic | [7][12][13] |
| Aquatic Anaerobic Half-life (DT ₅₀) | 3537 days (persistent) | Ambient | Anaerobic | [7] |

Experimental Protocols

The determination of the physicochemical properties of a compound like **Inpyrfluxam** relies on standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Determination of Vapor Pressure (OECD Guideline 104)

This protocol outlines the static method for determining the vapor pressure of a substance.

- Principle: The vapor pressure is measured as the saturation pressure of the substance in equilibrium with its solid or liquid phase in a closed system at a controlled temperature.
- Apparatus: A test apparatus consisting of a sample cell, a pressure sensor, and a temperature control system. The system must be capable of being evacuated and ensuring a constant temperature (± 0.2 K).
- Procedure:
 - Introduce a sample of **Inpyrfluxam** into the test cell.
 - Degas the sample in situ by cyclic pumping to remove volatile impurities.
 - Heat the entire apparatus to the desired test temperature (e.g., 20 °C).
 - Allow the system to equilibrate until the pressure reading stabilizes, indicating that the vapor-liquid/solid equilibrium has been reached.
 - Record the vapor pressure at the stable temperature.
 - Repeat the measurement at a minimum of one other temperature (e.g., 25 °C) to establish the vapor pressure curve. For temperatures between 0 and 50 °C, at least three points are preferred to verify linearity.^{[3][11]}
- Data Analysis: Report the vapor pressure in Pascals (Pa) at each specified temperature.

Determination of Water Solubility (Flask Method - OECD Guideline 105)

This method is suitable for substances with a water solubility greater than 10^{-2} g/L.

- Principle: An excess amount of the solid test substance is agitated in water at a constant temperature until the solution is saturated. The concentration of the substance in the aqueous phase is then determined.^{[10][14]}
- Apparatus: Constant temperature water bath or shaker, glass flasks with stoppers, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV).

- Procedure:
 - Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
 - Main Test: Add an excess amount of **Inpyrfluxam** to replicate flasks containing purified water (e.g., double-distilled).
 - Place the flasks in a mechanical shaker or stirrer within a constant temperature bath set at 20 ± 0.5 °C.
 - Agitate the flasks until equilibrium is achieved (as determined in the preliminary test).
 - After equilibration, cease agitation and allow the solution to stand at the test temperature to let the undissolved solid settle.
 - Centrifuge an aliquot of the aqueous phase at the test temperature to remove any suspended particles.
 - Carefully withdraw a sample from the supernatant for analysis.
 - Determine the concentration of **Inpyrfluxam** in the sample using a validated analytical method (e.g., HPLC).
- Data Analysis: The water solubility is reported as the average concentration from the replicate samples in mg/L.

Determination of Partition Coefficient (n-Octanol/Water) (Shake Flask Method - OECD Guideline 107)

This method is applicable for substances with a log K_{ow} value between -2 and 4.

- Principle: The partition coefficient (K_{ow} or P_{ow}) is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[\[1\]](#)[\[13\]](#)[\[15\]](#)
- Apparatus: Glass test vessels with stoppers, mechanical shaker, centrifuge, and a suitable analytical instrument.

- Procedure:
 - Preparation of Solvents: Pre-saturate high-purity n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a separation period.
 - Test Solution: Prepare a stock solution of **Inpyrfluxam** in n-octanol. The concentration should not exceed 0.01 mol/L in either phase.
 - Partitioning: In a test vessel, combine a known volume of the pre-saturated n-octanol containing **Inpyrfluxam** and a known volume of pre-saturated water. The test is typically run in triplicate with different volume ratios of the two solvents.
 - Stopper the vessels and shake them in a mechanical shaker at a constant temperature (20-25 °C) until equilibrium is reached (a minimum of 5 minutes is recommended, but longer times may be necessary).
 - After shaking, centrifuge the vessels to ensure complete separation of the two phases.
 - Analysis: Carefully sample both the n-octanol and aqueous phases and determine the concentration of **Inpyrfluxam** in each using a suitable analytical method.
- Data Analysis:
 - Calculate the partition coefficient (P_{ow}) for each run as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
 - Calculate the logarithm of the partition coefficient ($\log P_{ow}$). The final value should be the average of the replicates, which should fall within a range of ± 0.3 log units.[\[13\]](#)

Hydrolysis as a Function of pH (OECD Guideline 111)

This protocol assesses the abiotic degradation of a substance in water at environmentally relevant pH values.

- Principle: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9 and incubated in the dark at a constant temperature. The concentration of the substance is measured over time to determine the rate of hydrolysis.[\[4\]](#)[\[7\]](#)[\[16\]](#)

- Apparatus: Sterile glass vessels, constant temperature incubator or bath, and a suitable analytical instrument.
- Procedure:
 - Preliminary Test: A preliminary test is typically conducted at an elevated temperature (e.g., 50 °C) for 5 days to quickly assess hydrolytic stability. If less than 10% degradation occurs, the substance is considered hydrolytically stable, and further testing may not be required.^[4]
 - Main Test (if required): a. Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. b. Add **Inpyrfluxam** to each buffer solution. The concentration should be low, not exceeding half the water solubility. c. Incubate the solutions in the dark at a constant temperature (e.g., 25 °C). d. At appropriate time intervals, withdraw samples from each solution. e. Analyze the samples to determine the remaining concentration of **Inpyrfluxam**.
- Data Analysis:
 - Plot the concentration of **Inpyrfluxam** versus time for each pH.
 - Determine the rate constant of hydrolysis.
 - Calculate the half-life (DT_{50}) for each pH value.

Mechanism of Action & Related Assays

Inpyrfluxam functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain (Complex II) and the tricarboxylic acid (TCA) cycle.^{[3][17]} This inhibition blocks the oxidation of succinate to fumarate, disrupting electron transport and halting cellular energy (ATP) production.^{[3][6]}

Succinate-Cytochrome c Reductase (SCR) Activity Assay

This enzymatic assay is used to confirm the inhibitory effect of **Inpyrfluxam** on Complex II of the electron transport chain.

- Principle: The SCR assay measures the electron transfer from succinate to cytochrome c, which involves both Complex II and Complex III. By measuring the reduction of cytochrome c (indicated by an increase in absorbance at a specific wavelength), the activity of this portion of the respiratory chain can be quantified. The inhibitory effect of a compound like **Inpyrfluxam** can be determined by comparing the reaction rate in its presence and absence. [\[3\]](#)[\[18\]](#)
- Experimental Workflow:
 - Isolation of Mitochondria: Extract the sub-mitochondrial fraction from germinated spores of the target fungus (e.g., *Phakopsora pachyrhizi*).
 - Assay Mixture: Prepare a reaction buffer containing succinate (the substrate) and cytochrome c (the electron acceptor).
 - Reaction Initiation: Add the mitochondrial preparation to the assay mixture to initiate the reaction.
 - Measurement: Monitor the reduction of cytochrome c spectrophotometrically by measuring the increase in absorbance at 550 nm over time.
 - Inhibition Assay: Repeat the assay with the addition of varying concentrations of **Inpyrfluxam** to the reaction mixture to determine its inhibitory activity and calculate parameters like IC_{50} .

Metabolome Analysis via Capillary Electrophoresis-Mass Spectrometry (CEMS)

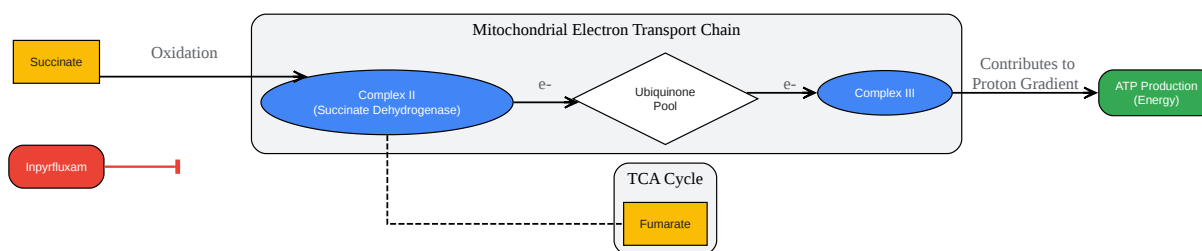
This technique provides a broader view of the metabolic impact of **Inpyrfluxam** on fungal cells.

- Principle: CEMS is used to separate and quantify low-molecular-weight ionic metabolites. By comparing the metabolic profiles of treated and untreated fungal cells, it's possible to identify which metabolic pathways are disrupted.[\[3\]](#)
- Experimental Workflow:

- Sample Preparation: Treat germinated fungal spores with **Inpyrfluxam** for a defined period (e.g., one hour).
- Metabolite Extraction: Extract hydrophilic metabolites from the treated and control spores.
- CEMS Analysis: Analyze the extracted fractions using a capillary electrophoresis system coupled with a mass spectrometer. Cations and anions are typically analyzed in separate runs using different electrolytes.
- Data Analysis: Compare the levels of key metabolites between the treated and control groups. For an SDH inhibitor, an accumulation of succinate and a decrease in downstream TCA cycle intermediates like fumarate and malate would be expected.[3]

Visualizations

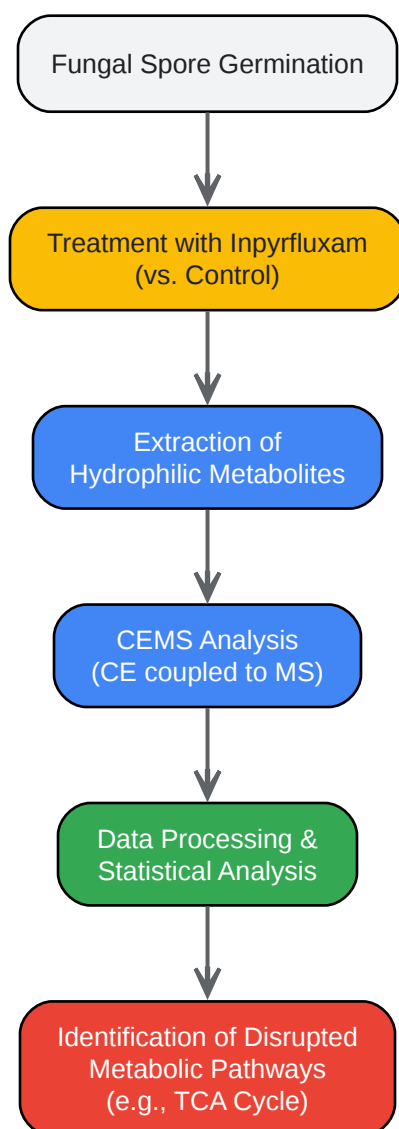
Mechanism of Action: SDHI Pathway



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Caption: **Inpyrfluxam** inhibits Complex II (SDH), blocking the electron transport chain.

Experimental Workflow: Metabolome Analysis



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